![molecular formula C24H23NO2 B592892 JWH 073 6-methoxyindole analog CAS No. 1869980-05-1](/img/structure/B592892.png)
JWH 073 6-methoxyindole analog
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Overview
Description
JWH 073 6-methoxyindole analog is a potent synthetic cannabinoid (CB) which has been found in herbal mixtures . It is an analog of JWH 073 and is also structurally similar to a primary metabolite of the CB, JWH 073 6-hydroxyindole metabolite . The physiological and toxicological properties of this compound are not known .
Molecular Structure Analysis
The molecular formula of JWH 073 6-methoxyindole analog is C24H23NO2 . Its formal name is (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone . The InChi Code is InChI=1S/C24H23NO2/c1-3-4-14-25-16-22 (20-13-12-18 (27-2)15-23 (20)25)24 (26)21-11-7-9-17-8-5-6-10-19 (17)21/h5-13,15-16H,3-4,14H2,1-2H3 .Physical And Chemical Properties Analysis
JWH 073 6-methoxyindole analog is a crystalline solid . It has a molecular weight of 357.5 . It is soluble in DMF, DMSO, and Ethanol at 20 mg/ml .Scientific Research Applications
Quantitative Measurement in Human Urine : JWH-073 is often used in products marketed as "legal marijuana" substitutes. A study validated a method for measuring urinary concentrations of JWH-073 and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is crucial for clinical applications (Moran et al., 2011).
In Vitro Metabolite Characterization : Research has focused on identifying the principal metabolites of JWH-073 in vitro, using human liver microsomes. This aids in detecting the abuse of synthetic cannabinoids. The study found that the most abundant metabolites were mono-hydroxylated derivatives (Gambaro et al., 2014).
Solid-Phase Extraction and Measurement in Urine : Another study utilized solid-phase extraction and LC-MS/MS to quantify primary metabolites of JWH-073 in human urine. This research identified new primary metabolites as (ω-1)-hydroxyl derivatives of JWH-073 (Chimalakonda et al., 2011).
Common Metabolite Identification : The identification of a common metabolite for synthetic cannabinoids like JWH-073 was reported, which could potentially be used as a biomarker for qualitative and quantitative analyses of these substances (Lovett et al., 2013).
Monitoring in Legal Cases : Monitoring urinary metabolites of JWH-073 in legal cases has been a subject of study. This research suggested appropriate biomarkers to prove JWH-073 intake and showed considerable variation in the concentration of these metabolites among different samples (Jang et al., 2013).
Mechanism of Action
Safety and Hazards
JWH 073 6-methoxyindole analog is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves and clothing should be worn .
Future Directions
properties
IUPAC Name |
(1-butyl-6-methoxyindol-3-yl)-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-3-4-14-25-16-22(20-13-12-18(27-2)15-23(20)25)24(26)21-11-7-9-17-8-5-6-10-19(17)21/h5-13,15-16H,3-4,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQNBXNHANIAJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017696 |
Source
|
Record name | (1-Butyl-6-methoxy-1H-indol-3-yl)(1-naphthyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Butyl-6-methoxyindol-3-yl)-naphthalen-1-ylmethanone | |
CAS RN |
1869980-05-1 |
Source
|
Record name | (1-Butyl-6-methoxy-1H-indol-3-yl)(1-naphthyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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